An In-Depth Technical Guide to 1,2,4-Tribromo-1,1,2-trifluorobutane
An In-Depth Technical Guide to 1,2,4-Tribromo-1,1,2-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 1,2,4-tribromo-1,1,2-trifluorobutane. This document is intended to serve as a technical resource for professionals in the fields of chemical research, agrochemical development, and pharmaceutical sciences.
Chemical Identity and Physical Properties
1,2,4-Tribromo-1,1,2-trifluorobutane is a polyhalogenated alkane with the molecular formula C4H4Br3F3. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identity of 1,2,4-Tribromo-1,1,2-trifluorobutane
| Identifier | Value |
| Molecular Formula | C4H4Br3F3 |
| Molecular Weight | 348.78 g/mol [1] |
| CAS Number | 2022-80-2[1] |
| IUPAC Name | 1,2,4-Tribromo-1,1,2-trifluorobutane |
Further physical and chemical properties are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are computationally predicted and should be considered as estimates.
Table 2: Physicochemical Properties of 1,2,4-Tribromo-1,1,2-trifluorobutane
| Property | Value | Source |
| Purity | Typically ≥97% | [2] |
| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred |
| Solubility | Expected to be immiscible or poorly miscible in water | [3] |
Synthesis and Purification
The synthesis of 1,2,4-tribromo-1,1,2-trifluorobutane is not widely documented in readily available literature. However, a plausible synthetic route involves the addition of bromine (Br2) to a suitable precursor, such as 4-bromo-1,1,2-trifluoro-1-butene. This reaction is analogous to the halogenation of alkenes.[4]
A potential precursor, 4-bromo-1,1,2-trifluoro-1-butene, can be synthesized via a multi-step process starting from chlorotrifluoroethylene. This process involves bromination, telomerization with ethylene, and subsequent dehalogenation.[5]
Illustrative Synthetic Pathway
The following diagram illustrates a potential synthetic pathway for 1,2,4-tribromo-1,1,2-trifluorobutane.
Caption: Potential synthesis of 1,2,4-tribromo-1,1,2-trifluorobutane.
Experimental Protocol: Hypothetical Synthesis
The following is a generalized, hypothetical protocol for the synthesis of 1,2,4-tribromo-1,1,2-trifluorobutane based on the principles of alkene bromination. This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
4-Bromo-1,1,2-trifluoro-1-butene
-
Bromine (Br2)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-1,1,2-trifluoro-1-butene in an inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same inert solvent, to the flask via the dropping funnel with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude 1,2,4-tribromo-1,1,2-trifluorobutane can be purified by fractional distillation under reduced pressure. The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets due to the presence of protons on a carbon chain with multiple chiral centers and adjacent fluorine atoms, leading to intricate spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will be influenced by the presence of both bromine and fluorine atoms. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the electronic environment of the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,4-tribromo-1,1,2-trifluorobutane is expected to exhibit characteristic absorption bands for C-H, C-F, and C-Br bonds.
-
C-H stretching: Absorptions are expected in the range of 2850-3000 cm⁻¹.[6][7]
-
C-F stretching: Strong absorptions are anticipated in the region of 1000-1400 cm⁻¹.
-
C-Br stretching: Absorptions are expected in the fingerprint region, typically between 515-690 cm⁻¹.[7][8][9]
Mass Spectrometry (MS)
The mass spectrum of 1,2,4-tribromo-1,1,2-trifluorobutane would show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and fluorine atoms, as well as cleavage of the carbon-carbon bonds.[10][11]
Applications in Research and Development
1,2,4-Tribromo-1,1,2-trifluorobutane is a valuable intermediate in organic synthesis, particularly in the agrochemical industry.
Agrochemical Synthesis
This compound is noted for its use as an intermediate in the preparation of pesticidal compounds.[6] Halogenated compounds, in general, are integral to the development of a wide range of agrochemicals, including fungicides, herbicides, and insecticides.[12] The specific incorporation of bromine and fluorine atoms can significantly influence the biological activity and physicochemical properties of the final product.
Potential in Drug Discovery
While specific applications in drug development are not documented, halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 1,2,4-tribromo-1,1,2-trifluorobutane could serve as a building block for the synthesis of novel therapeutic agents.
Safety and Handling
Detailed toxicological data for 1,2,4-tribromo-1,1,2-trifluorobutane is not available. However, based on the general properties of polyhalogenated alkanes, the following safety precautions should be observed.
Table 3: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and reactive metals. |
| Storage | Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Keep containers tightly closed. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
1,2,4-Tribromo-1,1,2-trifluorobutane is a specialized halogenated hydrocarbon with potential applications as an intermediate in the synthesis of agrochemicals and other specialty chemicals. While detailed experimental data is limited, this guide provides a foundational understanding of its properties, potential synthesis, and necessary safety precautions. Further research into its reactivity, spectroscopic properties, and biological activity is warranted to fully explore its potential in various scientific and industrial applications.
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). Available from: [Link]
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1-Bromo-1,1,2-trifluorobutane. PubChem. Available from: [Link]
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